

An In-depth Technical Guide to Kasugamycin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Kasugamycin hydrochloride
hydrate

Cat. No.:

B1139401

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Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan.[1] Initially identified for its potent inhibitory effect against the fungus responsible for rice blast disease, Pyricularia oryzae, it was later found to possess antibacterial properties as well.[1][2] This guide provides a comprehensive overview of **Kasugamycin hydrochloride hydrate**, focusing on its chemical identity, physicochemical properties, mechanism of action, synthesis, and relevant experimental protocols for researchers and drug development professionals.

Chemical Identification

Kasugamycin can exist in several forms, each with a distinct Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between these forms for accurate documentation and procurement.



Compound Name	CAS Number	Molecular Formula	Notes
Kasugamycin	6980-18-3	C14H25N3O9	The free base form of the antibiotic.[1][3]
Kasugamycin Hydrochloride	19408-46-9	C14H25N3O9 • HCl	The hydrochloride salt.[1][4]
Kasugamycin Hydrochloride Hydrate	200132-83-8	C14H28CIN3O10 (also written as C14H25N3O9 • HCI • H2O)	The hydrated form of the hydrochloride salt, which is more stable. [3][5][6]

Physicochemical Properties

The technical grade compound, **Kasugamycin hydrochloride hydrate**, is a white, crystalline substance.[1] Its stability is pH-dependent; it is stable in acidic to neutral conditions but decomposes in alkaline solutions.[3][7] The hydrochloride hydrate form is noted to be more stable than the free base.[3]

Property	Value	
Molecular Weight	433.84 g/mol [5]	
Melting Point	202-230 °C (with decomposition)[3]	
pH 4.35 (1% wt/vol solution at 24.5 °C)[3		
Density	0.43 g/mL (at 24.5 °C)[3]	
PH 5: 20.7 g/100 mLpH 7: 22.8 g/100 mLpH 7: 43.8 g/100 mL[3]		
Solvent Solubility	Methanol: 0.744 g/100 mLInsoluble in organic solvents like hexane and benzene.[3][7][8]	
pKa1 = 3.23pKa2 = 7.73pKa3 = 11.0[3]		

Mechanism of Action

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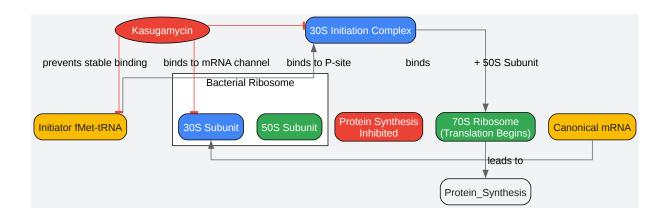


Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage of translation.[1] Unlike many other aminoglycosides that cause codon misreading, Kasugamycin's primary action is to prevent the formation of the translation initiation complex.[9]

The key steps in its mechanism are:

- Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the 30S ribosomal subunit.[1] The binding site is located between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA.[1]
- Interference with tRNA: The drug directly competes with the initiator fMet-tRNA
 (formylmethionyl-transfer RNA), preventing its stable binding to the P-site of the ribosome.[1]
 By binding in the path of the mRNA, Kasugamycin perturbs the crucial codon-anticodon
 interaction.[1]
- Inhibition of Initiation Complex Formation: This interference blocks the assembly of the 70S initiation complex, thereby halting protein synthesis before it can begin.[10]
- Specificity: Kasugamycin specifically inhibits the translation of canonical, leadered mRNAs but is less effective against leaderless mRNAs.[1] The context of the ribosome binding site, particularly the nucleotide preceding the start codon, can influence the inhibitory activity of Kasugamycin.[10]





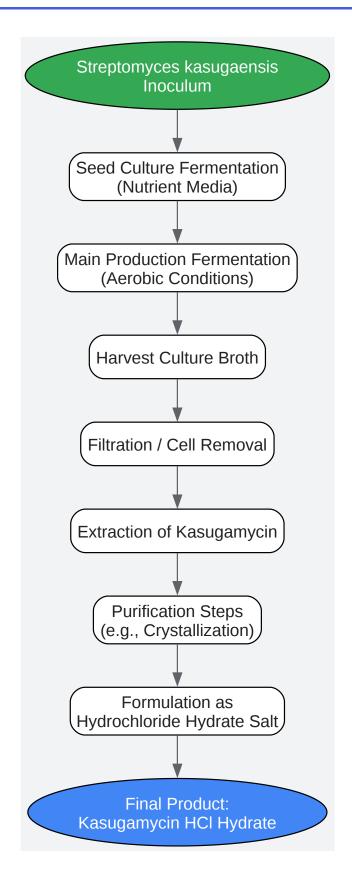
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Kasugamycin's mechanism of inhibiting translation initiation.

Synthesis Biosynthesis

Kasugamycin is produced commercially through a large-scale aerobic fermentation process using Streptomyces kasugaensis.[8][11] The biosynthesis involves the assembly of its three core components: D-chiro-inositol, the unusual amino-sugar kasugamine, and a glycine imine moiety.[12] Recent studies have identified key enzymes in the biosynthetic pathway, such as the epimerase KasQ, which converts UDP-GlcNAc to UDP-ManNAc in an initial step.[12][13]





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General workflow for the biosynthesis of Kasugamycin.



Chemical Synthesis

The total synthesis of Kasugamycin is a complex challenge due to its stereochemical intricacies, particularly the multideoxy diamino sugar unit known as kasugamine.[14] Recent synthetic pathways have been developed utilizing naturally derived carbohydrates, such as D-fucal, as starting materials.[14][15][16] A key strategy involves the selective reduction of a glycal to form a 3-deoxyglycal intermediate, which facilitates the precise introduction of amino groups at the C-2 and C-4 positions.[15][16] This is followed by a late-stage glycosylation step to couple the kasugamine moiety with a protected D-chiro-inositol derivative to form the final product.[17]

Experimental Protocols Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of Kasugamycin against a bacterial strain.

Materials:

- Kasugamycin hydrochloride hydrate stock solution (e.g., 1000 μg/mL)
- Sterile Trypticase Soy Broth (or other suitable growth medium)
- Sterile test tubes
- 18-hour broth culture of the test organism, diluted 1:1000
- Incubator (37°C)
- Blood agar plates (for determining bactericidal concentration)

Procedure:

 Preparation of Dilutions: Create a series of twofold dilutions of the Kasugamycin stock solution in sterile broth. Distribute 1.0 mL of each dilution into sterile test tubes. Include a



positive control tube with broth and inoculum only, and a negative control tube with broth only.

- Inoculation: Add 1.0 mL of the diluted bacterial culture to each tube (except the negative control), resulting in a final bacterial concentration of approximately 10⁵ to 10⁶ organisms/mL.[18]
- Incubation: Incubate all tubes at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely inhibits visible growth of the organism.
- MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from each clear tube onto a blood agar plate. Incubate the plates at 37°C for 48 hours. The MBC is the lowest concentration that results in no colony growth on the plate.[18]



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Workflow for MIC/MBC determination of Kasugamycin.

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a cell-free assay to measure the inhibitory effect of Kasugamycin on protein synthesis, based on classic experiments.

Materials:



- Cell-free E. coli extract (containing ribosomes, supernatant factors)
- Polyuridylate (Poly-U) as an artificial mRNA template
- 14C-labeled Phenylalanine (14C-Phe) and corresponding tRNA
- ATP, GTP, and an energy-regenerating system (e.g., creatine phosphate/kinase)
- Buffer solution (e.g., Tris-HCl with Mg²⁺ and NH₄Cl)
- Kasugamycin solutions at various concentrations
- Trichloroacetic acid (TCA) for precipitation
- Glass fiber filters
- Scintillation counter

Procedure:

- Reaction Setup: In a microfuge tube, combine the E. coli extract, buffer, ATP/GTP, energyregenerating system, Poly-U template, and ¹⁴C-Phe-tRNA.
- Inhibitor Addition: Add different concentrations of Kasugamycin to the reaction tubes. Include a control reaction with no antibiotic.
- Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for polyphenylalanine synthesis.
- Precipitation: Stop the reaction by adding cold 5% TCA to precipitate the newly synthesized
 14C-polyphenylalanine.
- Filtration: Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with TCA to remove unincorporated ¹⁴C-Phe.
- Quantification: Dry the filters and measure the radioactivity using a scintillation counter.



 Analysis: Compare the radioactivity in the Kasugamycin-treated samples to the control to determine the extent of protein synthesis inhibition. A significant reduction in radioactivity indicates inhibition.[2][9]

Biological Activity and Applications

Kasugamycin is primarily used in agriculture as a systemic fungicide and bactericide with both protective and curative action.[7]

- Antifungal Activity: Its most prominent use is for the control of rice blast disease caused by Pyricularia oryzae.[3] It is also effective against other plant fungal diseases like tomato leaf mold and sugar beet leaf spot.[3][7]
- Antibacterial Activity: Kasugamycin is active against several plant pathogenic bacteria, including species of Pseudomonas, Erwinia, and Xanthomonas.[3] Its activity against human pathogens is more limited, though it shows modest effects against some gram-negative bacteria.[19][20] Due to its low toxicity, it has been explored for treating Pseudomonas aeruginosa urinary tract infections in humans.[3][6]
- Novel Applications: Recent research has shown that at sub-inhibitory concentrations,
 Kasugamycin can decrease translational mistranslation in Mycobacterium tuberculosis,
 thereby increasing its susceptibility to other antibiotics like rifampicin.[21] It has also been
 identified as a potent inhibitor of GH18 chitinases, suggesting potential new therapeutic
 applications.[22]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Kasugamycin Hydrochloride Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139401#kasugamycin-hydrochloride-hydrate-cas-number]

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